Methyl 3-(2-nitrobenzamido)-5-phenylthiophene-2-carboxylate
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Overview
Description
Methyl 3-(2-nitrobenzamido)-5-phenylthiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocycles known for their aromatic properties and are widely used in various fields of chemistry and material science. This particular compound features a nitrobenzamido group and a phenyl group attached to the thiophene ring, making it a molecule of interest for its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(2-nitrobenzamido)-5-phenylthiophene-2-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the thiophene core, followed by the introduction of the nitrobenzamido and phenyl groups. The reaction conditions often include the use of strong acids or bases, organic solvents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Purification methods like recrystallization and chromatography are used to isolate the final product.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction reactions to form amino derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst or sodium borohydride can be used for reduction.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.
Major Products:
Reduction: Formation of amino derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Methyl 3-(2-nitrobenzamido)-5-phenylthiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of organic electronic materials and sensors.
Mechanism of Action
The mechanism of action of Methyl 3-(2-nitrobenzamido)-5-phenylthiophene-2-carboxylate involves its interaction with specific molecular targets. The nitrobenzamido group can participate in hydrogen bonding and electrostatic interactions with biological molecules, potentially inhibiting or modulating their activity. The thiophene ring can also interact with aromatic residues in proteins, affecting their function.
Comparison with Similar Compounds
Methyl 3-(2-aminobenzamido)-5-phenylthiophene-2-carboxylate: Similar structure but with an amino group instead of a nitro group.
Methyl 3-(2-chlorobenzamido)-5-phenylthiophene-2-carboxylate: Contains a chloro group instead of a nitro group.
Methyl 3-(2-methylbenzamido)-5-phenylthiophene-2-carboxylate: Features a methyl group instead of a nitro group.
Uniqueness: Methyl 3-(2-nitrobenzamido)-5-phenylthiophene-2-carboxylate is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying the effects of nitro substitution on the chemical and biological behavior of thiophene derivatives.
Properties
IUPAC Name |
methyl 3-[(2-nitrobenzoyl)amino]-5-phenylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O5S/c1-26-19(23)17-14(11-16(27-17)12-7-3-2-4-8-12)20-18(22)13-9-5-6-10-15(13)21(24)25/h2-11H,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFYNKKOIQDUSRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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